3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c1-18-8-12(17-9-18)23(20,21)19-5-2-10(7-19)22-13-11(6-14)15-3-4-16-13/h3-4,8-10H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAOLZEZOPABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A pyrazine core which is known for its diverse biological activities.
- A sulfonamide moiety linked to a pyrrolidine ring, enhancing its interaction with biological targets.
- A carbonitrile group that may contribute to its reactivity and biological efficacy.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of pyrazine compounds often exhibit significant antitumor properties. For instance, similar compounds have shown inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. In particular, pyrazole derivatives have been documented to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression .
Antiviral Properties
Compounds containing heterocycles, particularly pyrazines and imidazoles, have been explored for their antiviral potential. Studies suggest that these compounds can inhibit viral replication through interference with viral enzymes or host cell receptors. For example, certain pyrazole derivatives have demonstrated effectiveness against Hepatitis C Virus (HCV), showing promising selectivity indices and low IC50 values in vitro .
Antimicrobial Activity
The antimicrobial properties of similar heterocyclic compounds have been well-documented. Pyrazole derivatives have exhibited activity against a range of pathogens, suggesting that the compound may possess broad-spectrum antimicrobial effects. This is particularly relevant in the context of increasing antibiotic resistance .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : The compound might interact with various receptors, modulating signaling pathways related to cell proliferation and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or interfere with DNA repair mechanisms, contributing to their antitumor effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
- Antitumor Study : A study on a series of pyrazole derivatives revealed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most effective compounds exhibited synergistic effects when combined with doxorubicin, enhancing therapeutic outcomes in resistant cell lines .
- Antiviral Research : Research on pyrazolecarboxamide hybrids demonstrated inhibition of HCV replication at micromolar concentrations, highlighting their potential as antiviral agents .
- Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives indicated potent activity against several strains of bacteria and fungi, suggesting their utility in treating infections resistant to standard antibiotics .
Data Tables
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of compounds related to this structure as selective inhibitors of Plasmodium falciparum farnesyltransferase (PfPFT), a validated target for antimalarial drug development. The design of these inhibitors focuses on achieving high selectivity and potency against the malaria parasite.
Case Study: PfPFT Inhibitors
A series of imidazole-based sulfonamide compounds were assessed for their ability to inhibit PfPFT. Notably, some derivatives demonstrated an IC50 value of less than 1 nM, indicating potent activity against the enzyme. The incorporation of hydrophobic groups and careful structural modifications were shown to enhance efficacy significantly .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | < 1 | 145-fold |
| Compound B | 5 | 64-fold |
| Compound C | 349 | 3-fold |
Cancer Therapeutics
The compound's structural components may also provide a scaffold for the development of cancer therapeutics. Specifically, the imidazole moiety is known for its role in targeting various cancer-related pathways.
Case Study: Bromodomain Inhibitors
Research into bromodomain inhibitors has revealed that similar imidazole-sulfonamide structures can selectively inhibit TRIM24 and BRPF1, proteins implicated in cancer progression. Compounds derived from this scaffold exhibited low nanomolar affinities and favorable pharmacokinetic profiles, making them suitable candidates for further development as anticancer agents .
| Compound | Target | Kd (nM) | EC50 (nM) |
|---|---|---|---|
| IACS-9571 | TRIM24 | 31 | 50 |
| Compound D | BRPF1 | 14 | - |
Neurological Disorders
The potential application of this compound in treating neurological disorders is also noteworthy. The pyrrolidine and imidazole components suggest possible interactions with neurotransmitter systems.
Case Study: Neuroprotective Agents
Studies have indicated that imidazole derivatives can modulate neurotransmitter release and exhibit neuroprotective effects in models of neurodegeneration. This opens avenues for exploring the compound's efficacy in conditions such as Alzheimer's disease and Parkinson's disease.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the imidazole ring or the pyrrolidine nitrogen can significantly influence biological activity.
Key Findings from SAR Studies
- The presence of electron-withdrawing groups on the imidazole ring enhances binding affinity.
- Modifications to the carbonitrile group can improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazine-carbonitriles with modifications on the pyrrolidine and sulfonyl groups. Key analogues include:
Key Trends in Activity and Stability
- CHK1 Inhibition: The dimethylamino-propan-2-yloxy analogue (IC₅₀ = 0.8 nM) demonstrates high potency but suffers from low metabolic stability in human hepatocytes, limiting its pharmacokinetic profile. The target compound’s imidazole-sulfonyl-pyrrolidine group may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
- Electron-Withdrawing Groups: The 4-cyanophenyl-sulfonyl substituent in may enhance electrophilicity compared to the 1-methylimidazole-sulfonyl group, influencing reactivity and target engagement.
Pharmacokinetic Considerations
- Metabolic Stability: The 1-methylimidazole-sulfonyl group in the target compound is less prone to CYP450-mediated oxidation compared to dimethylamino-propan-2-yloxy groups, as seen in . This could translate to improved half-life in vivo.
- Solubility : The pyrazine-carbonitrile core contributes to moderate solubility, but the addition of sulfonyl-pyrrolidine groups may reduce aqueous solubility compared to simpler analogues like .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing the sulfonylpyrrolidine intermediate in this compound?
Methodological Answer: The sulfonylpyrrolidine moiety can be synthesized via a two-step procedure:
- Step 1: React 1-methyl-1H-imidazole-4-sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated intermediate.
- Step 2: Optimize the reaction by varying solvents (e.g., xylene for reflux stability, as in ) and catalysts (e.g., chloranil for dehydrogenation). Purification via recrystallization (methanol) or column chromatography (silica gel with cyclohexane/ethyl acetate gradients) is recommended .
Q. Which spectroscopic and analytical techniques are most effective for confirming the sulfonyl group and overall structure?
Methodological Answer:
- 1H/13C NMR: Identify sulfonyl-linked protons (δ ~3.5–4.0 ppm for pyrrolidine protons) and imidazole aromatic signals (δ ~7.5–8.0 ppm). Compare with reference data in and .
- IR Spectroscopy: Look for sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitrile C≡N peaks (~2230 cm⁻¹) .
- HRMS: Confirm molecular weight (e.g., [M]+ ion matching theoretical values within 0.1 ppm error) .
Q. How can solubility challenges during in vitro assays be addressed?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) with aqueous buffers for initial solubility screening.
- Salt Formation: Explore hydrochloride or trifluoroacetate salts (as in ) to enhance hydrophilicity .
- Micellar Systems: Incorporate surfactants like Tween-80 for kinetic solubility studies.
Advanced Research Questions
Q. How to design a study investigating the compound’s metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- In Vitro Microsomal Assays: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Screening: Employ fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/non-competitive inhibition.
- Data Interpretation: Apply Michaelis-Menten kinetics to calculate IC₅₀ values. Cross-validate with computational docking (e.g., AutoDock Vina) using CYP crystal structures .
Q. What experimental strategies resolve contradictions in reported bioactivity data across cell lines?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers. Control for serum content and hypoxia.
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values with 8–12 concentration points (n ≥ 3 replicates). Use nonlinear regression models (e.g., GraphPad Prism).
- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
Q. How to evaluate environmental persistence and ecotoxicological risks of this compound?
Methodological Answer:
- Hydrolysis/Photolysis Studies: Expose the compound to pH 5–9 buffers and UV light (λ = 254 nm). Monitor degradation via HPLC-UV and identify byproducts with HRMS .
- Bioaccumulation Potential: Calculate logP (e.g., using ACD/Labs software) and assess bioconcentration factors (BCF) in zebrafish (Danio rerio) models.
- Ecotoxicology: Perform acute toxicity tests on Daphnia magna (48-hr LC₅₀) and algal growth inhibition assays (OECD 201) .
Q. What computational methods validate the compound’s binding mode to a target enzyme?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
- Free Energy Perturbation (FEP): Calculate relative binding affinities for structural analogs.
- Density Functional Theory (DFT): Optimize ligand geometry and analyze frontier molecular orbitals (HOMO/LUMO) for reactivity insights, as demonstrated in .
Data Contradiction Analysis
Q. How to address discrepancies in enzymatic inhibition assays caused by assay interference?
Methodological Answer:
- Counter-Screens: Test for redox activity (e.g., DTT-based assays) and aggregation (dynamic light scattering).
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics.
- Negative Controls: Include compounds with known interference (e.g., pan-assay interference compounds, PAINS) to identify false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
